Pyridin-4-ylmethanimidamidourea
Description
{[amino(pyridin-4-yl)methylidene]amino}urea is a chemical compound with the molecular formula C7H9N5O It is known for its unique structure, which includes a pyridine ring and a urea moiety
Properties
IUPAC Name |
[[amino(pyridin-4-yl)methylidene]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6(11-12-7(9)13)5-1-3-10-4-2-5/h1-4H,(H2,8,11)(H3,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIYFZFEWFISFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NNC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[amino(pyridin-4-yl)methylidene]amino}urea typically involves the reaction of pyridine-4-carbaldehyde with semicarbazide hydrochloride under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for {[amino(pyridin-4-yl)methylidene]amino}urea are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
{[amino(pyridin-4-yl)methylidene]amino}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
{[amino(pyridin-4-yl)methylidene]amino}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[amino(pyridin-4-yl)methylidene]amino}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {[amino(pyridin-3-yl)methylidene]amino}urea
- {[amino(pyridin-2-yl)methylidene]amino}urea
- {[amino(pyridin-4-yl)methylidene]amino}thiourea
Uniqueness
{[amino(pyridin-4-yl)methylidene]amino}urea is unique due to its specific structure, which includes a pyridine ring at the 4-position. This structural feature can influence its reactivity and biological activity, making it distinct from similar compounds with different substitution patterns.
Biological Activity
Pyridin-4-ylmethanimidamidourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a pyridine ring substituted with an amidine group. The general structure can be represented as follows:
This structure is pivotal in determining its biological activity, particularly in targeting various enzymes and receptors.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating its effects on various cancer cell lines, the compound demonstrated promising inhibitory activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were notably low, suggesting potent activity:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.03 |
| HeLa | 1.15 |
| MCF-7 | 2.59 |
These values indicate that this compound is significantly more effective than many existing chemotherapeutic agents, including Golvatinib, which serves as a reference compound in comparative studies .
The mechanism by which this compound exerts its anticancer effects involves inhibition of key signaling pathways. Notably, it has been shown to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis. Further investigations into apoptosis induction revealed that the compound triggers cell death in cancer cells through mechanisms such as acridine orange staining, indicating the activation of apoptotic pathways .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted several modifications that enhance the biological activity of this compound:
- Amidine Group : The presence of the amidine moiety is critical for binding affinity to target enzymes.
- Substituents on the Pyridine Ring : Variations in substituents can significantly affect the compound's potency and selectivity.
- Linker Modifications : The introduction of different linkers between the pyridine and amidine groups has been shown to optimize biological activity.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on Lung Cancer Cells : A series of experiments demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in A549 cells.
- Combination Therapy Trials : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall efficacy against resistant cancer strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
